molecular formula C5H10ClNO2 B2808094 (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride CAS No. 692058-52-9

(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride

Cat. No.: B2808094
CAS No.: 692058-52-9
M. Wt: 151.59
InChI Key: VRDGPSDTYIITKT-JEVYUYNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is a bicyclic compound featuring a fused dioxolane-pyrrolidine scaffold. Its stereochemistry (3aR,6aS) is critical for its biological and physicochemical properties. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. This compound serves as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

(3aR,6aS)-4,5,6,6a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-4-5(2-6-1)8-3-7-4;/h4-6H,1-3H2;1H/t4-,5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDGPSDTYIITKT-JEVYUYNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)OCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diol with a pyrrole derivative in the presence of an acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while reduction can produce tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.

Industry

In the industrial sector, (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The core [1,3]dioxolo[4,5-c]pyrrole structure is shared among analogs, but substituents modulate reactivity and applications:

Compound Name Substituents/R-Groups Molecular Weight CAS Number Key Features
Target Compound: (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole HCl HCl salt, no additional R-groups 287.47 (free base) 152139-64-5 Enhanced solubility, chiral core
(−)-18 () tert-Butyl, silyl ether Not reported Not provided Silyl protection for hydroxyl stability
(−)-19 () Hydroxymethyl Not reported Not provided Intermediate for mesylation
(3αR,4R,6αS)-5-Benzyl-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl) analog () Benzyl, dioxolane 333.42 117770-02-2 Rare, high-cost research chemical
Trifluoromethylated analog () CF₃, 4-chlorophenethyl Not reported Not provided Enhanced metabolic stability
Silyl-protected analog () tert-Butyldimethylsilyl (TBDMS) 287.47 153172-31-7 Protected hydroxyl for synthetic steps

Key Observations :

  • Hydrochloride Salt: Improves aqueous solubility compared to non-ionic analogs like the benzyl-substituted compound () .
  • Trifluoromethyl (CF₃) Groups : Increase lipophilicity and metabolic resistance, as seen in ’s dihydroxylated derivative .
  • Protecting Groups : Silyl (TBDMS) and tert-butyl esters () are used to stabilize reactive intermediates during multi-step syntheses .

Biological Activity

(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride
  • CAS Number : 692058-52-9
  • Molecular Formula : C5H10ClNO2
  • Molecular Weight : 151.59 g/mol

The compound has been studied for its role as an inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and folding of numerous client proteins that are critical for cancer cell survival. HSP90 inhibitors have shown promise in disrupting the function of these proteins, leading to apoptosis in cancer cells .

Pharmacological Effects

  • Antitumor Activity : Research indicates that compounds similar to (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride can induce apoptosis in various cancer cell lines by inhibiting HSP90 activity. This results in the degradation of oncogenic proteins and subsequent tumor regression .
  • Analgesic Properties : In studies involving pyrrole derivatives, certain analogs have demonstrated significant analgesic effects. The analgesic activity was evaluated using the Paw Pressure test (Randall-Selitto test), indicating potential applications in pain management .
  • Neuroprotective Effects : Some derivatives have shown protective effects against neurodegenerative disorders by modulating pathways associated with oxidative stress and inflammation .

Case Studies

  • Antitumor Efficacy : A study explored the efficacy of HSP90 inhibitors in xenograft models of breast cancer. The results indicated that administration of these inhibitors led to significant tumor size reduction without notable toxicity, suggesting a favorable therapeutic index for compounds like (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride .
  • Pain Management : Another investigation into pyrrole-based compounds revealed that while free pyrrole acids exhibited superior analgesic activity compared to their conjugates, modifications to the structure could enhance stability and bioavailability, making them viable candidates for further development in pain relief therapies .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells via HSP90 inhibition
AnalgesicDemonstrated significant pain relief effects in animal models
NeuroprotectivePotential protective effects against neurodegenerative diseases

Q & A

Q. What are the optimal synthetic routes for (3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride, and how can purity be maximized?

The synthesis typically involves cyclization of pyrrole derivatives with benzyl chloroformate under controlled conditions. Key steps include:

  • Reaction Optimization : Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol improves purity (>95%) .
  • Yield Enhancement : Adjust stoichiometry of reagents (e.g., 3-pyrroline:benzyl chloroformate at 1:1.2 molar ratio) and maintain temperatures between 0–5°C during critical steps .

Q. Which analytical techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify regiochemistry; NOESY confirms stereochemical assignments (e.g., 3aR vs. 3aS configurations) .
  • X-ray Crystallography : Resolves absolute configuration, particularly for bicyclic frameworks .
  • Circular Dichroism (CD) : Correlates stereochemistry with optical activity in chiral environments .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

  • Storage : Stable at –20°C in airtight, amber vials under nitrogen. Avoid exposure to moisture or light .
  • Degradation Risks : Hydrolyzes under extreme pH (<3 or >10) or prolonged heating (>60°C). Monitor via HPLC for degradation products (e.g., open-ring byproducts) .

Advanced Research Questions

Q. How does the stereochemistry at positions 3aR and 6aS influence the compound's biological activity, and what methods validate these structure-activity relationships?

  • Mechanistic Insight : The 3aR,6aS configuration enhances binding to enzymes like monoamine oxidases (MAOs) by aligning complementary hydrophobic pockets .
  • Validation Methods :
  • Enzymatic Assays : Compare inhibition constants (KiK_i) of stereoisomers using fluorogenic substrates.
  • Molecular Dynamics Simulations : Model ligand-receptor docking to identify stereospecific hydrogen bonding .

Q. How can researchers resolve contradictions in biological assay data when testing this compound across different cellular models?

  • Experimental Design : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media) to reduce variability .
  • Data Normalization : Use internal controls (e.g., housekeeping genes for qPCR) and orthogonal assays (e.g., SPR alongside cellular viability tests) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers caused by batch effects or degradation .

Q. What computational approaches are recommended to predict the compound's interaction with enzymatic targets, and how can these be experimentally validated?

  • QSAR Modeling : Predict binding affinity using descriptors like logP, polar surface area, and H-bond donors .
  • Molecular Docking : Simulate interactions with MAO-B or GPCRs using AutoDock Vina; prioritize poses with lowest RMSD values .
  • Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics .

Q. What strategies mitigate degradation of the compound during long-term experimental assays, particularly under varying pH or oxidative conditions?

  • Stabilizing Additives : Include antioxidants (e.g., 0.1% ascorbic acid) or chelators (e.g., EDTA) in buffer systems .
  • Real-Time Monitoring : Use LC-MS to track degradation products in time-course studies.
  • Environmental Control : Maintain assays at 4°C and pH 7.4 (±0.2) using phosphate-buffered saline (PBS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.